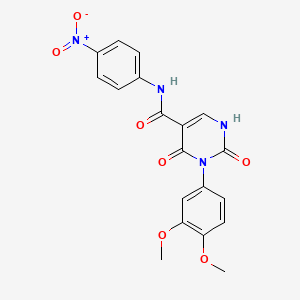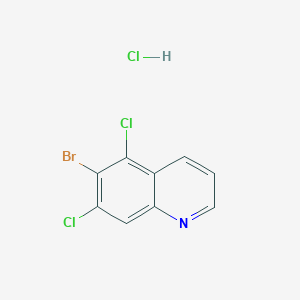
6-Bromo-5,7-dichloroquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5,7-dichloroquinoline hydrochloride is a chemical compound with the CAS Number: 2567502-57-0 . It has a molecular weight of 313.41 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 6-Bromo-5,7-dichloroquinoline hydrochloride is1S/C9H4BrCl2N.ClH/c10-8-6 (11)4-7-5 (9 (8)12)2-1-3-13-7;/h1-4H;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Bromo-5,7-dichloroquinoline hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Photochromic Compounds
6-Bromo-5,7-dichloroquinoline hydrochloride derivatives are used in the synthesis of photochromic compounds. Specifically, the Duff formylation of halogenated hydroxyquinolines leads to formyl derivatives, which, upon condensation with specific indolines or indolium halides, yield photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. These compounds exhibit interesting thermal and photo-induced isomerization properties, as studied through spectroscopy (Voloshin et al., 2008).
Prodrug Systems for Reductive Activation
Novel 2-aryl-5-nitroquinoline derivatives synthesized from halogenated quinolines serve as potential prodrug systems. These systems undergo reductive activation, showcasing a method to introduce functional groups onto the quinoline nucleus, which can be further modified for various applications, including fluorescent labeling of molecules (Couch et al., 2008).
Synthesis of PI3K/mTOR Inhibitors
The compound synthesized from 6-Bromo-5,7-dichloroquinoline hydrochloride serves as a critical intermediate in the synthesis of PI3K/mTOR inhibitors. The optimized synthetic methods enable the production of various derivatives for potential therapeutic applications (Lei et al., 2015).
Synthesis of Chloro Compounds
Pyridine hydrochloride is used as an efficient reagent for synthesizing chloro derivatives from bromo compounds in pyridine and quinoline series. This reaction demonstrates a straightforward method to substitute bromine with chlorine in halogenated quinolines, expanding the toolkit for synthetic chemists working with these heterocycles (Mongin et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-5,7-dichloroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N.ClH/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOWGUFIMCVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)Cl)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2941305.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)

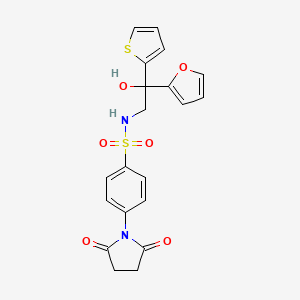
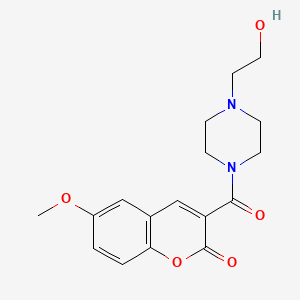
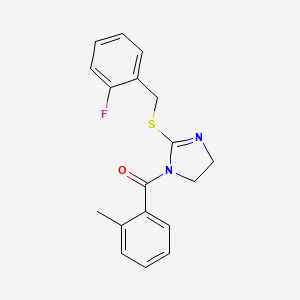
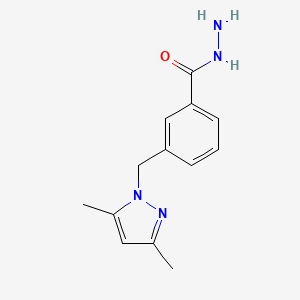
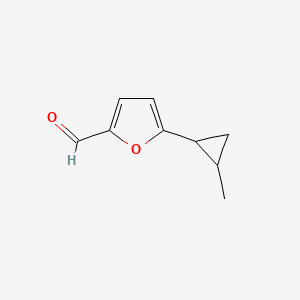
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
